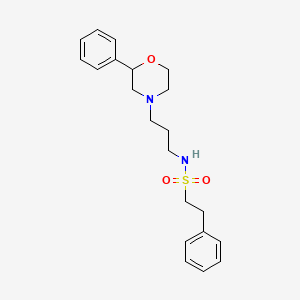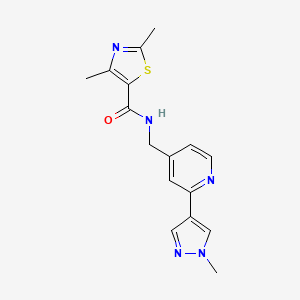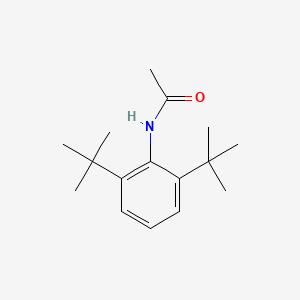
2-(4-Ethylpiperazin-1-yl)ethanimidamide;dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Ethylpiperazin-1-yl)ethanimidamide;dihydrochloride is a chemical compound with the molecular formula C8H18N4.2ClH and a molecular weight of 243.18 g/mol . It is commonly used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Ethylpiperazin-1-yl)ethanimidamide;dihydrochloride typically involves the reaction of 4-ethylpiperazine with ethanimidamide under controlled conditions. The reaction is carried out in the presence of hydrochloric acid to form the dihydrochloride salt . The reaction conditions, such as temperature and solvent, are optimized to achieve high yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using automated reactors. The process includes precise control of reaction parameters and purification steps to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
2-(4-Ethylpiperazin-1-yl)ethanimidamide;dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the piperazine ring is substituted with different functional groups.
Common Reagents and Conditions
The common reagents used in these reactions include hydrogen peroxide, potassium permanganate, sodium borohydride, and lithium aluminum hydride. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired products are formed .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield various oxidized derivatives, while substitution reactions can produce a range of substituted piperazine compounds .
Scientific Research Applications
2-(4-Ethylpiperazin-1-yl)ethanimidamide;dihydrochloride has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is used in biochemical assays to study enzyme activity and protein interactions.
Mechanism of Action
The mechanism of action of 2-(4-Ethylpiperazin-1-yl)ethanimidamide;dihydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to 2-(4-Ethylpiperazin-1-yl)ethanimidamide;dihydrochloride include:
- 2-(4-Methylpiperazin-1-yl)ethanimidamide
- 2-(4-Propylpiperazin-1-yl)ethanimidamide
- 2-(4-Butylpiperazin-1-yl)ethanimidamide
Uniqueness
What sets this compound apart from similar compounds is its specific ethyl substitution on the piperazine ring. This substitution can influence the compound’s chemical reactivity, biological activity, and overall properties, making it suitable for specific applications where other similar compounds may not be as effective .
Properties
IUPAC Name |
2-(4-ethylpiperazin-1-yl)ethanimidamide;dihydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18N4.2ClH/c1-2-11-3-5-12(6-4-11)7-8(9)10;;/h2-7H2,1H3,(H3,9,10);2*1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVKKVTIEKGAJHD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)CC(=N)N.Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H20Cl2N4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-((3-(3,4-dimethoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(3-nitrophenyl)acetamide](/img/structure/B2369054.png)




![Methyl 6-(4-methyl-1,2,3-thiadiazole-5-carbonyl)-6-azaspiro[2.5]octane-1-carboxylate](/img/structure/B2369064.png)

![N,N-dimethyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-amine](/img/structure/B2369066.png)



![2-({(E)-[2-(trifluoromethyl)phenyl]methylidene}amino)-3-thiophenecarbonitrile](/img/structure/B2369071.png)

